2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-3-2-6(7)11-8-9-4-1-5-10-8/h1,4-7,12H,2-3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJJTOHONRKFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyrimidin 2 Yl Amino Cyclobutan 1 Ol and Its Stereoisomers
Historical Development of Synthetic Routes to N-Substituted Cyclobutanols
The synthesis of cyclobutane (B1203170) derivatives has been a topic of interest for over a century, with early efforts focused on overcoming the challenges associated with constructing the strained four-membered ring. The development of synthetic routes to N-substituted cyclobutanols is intrinsically linked to the broader field of cyclobutane chemistry. Initially, the availability of these compounds was limited, but the advent of photochemical reactions in the mid-20th century marked a significant turning point.
One of the seminal approaches to aminocyclobutanols is the Norrish-Yang reaction, a photochemical cyclization of α-amido ketones. nih.govacs.org This intramolecular reaction allows for the simultaneous formation of the cyclobutane ring and the introduction of both the hydroxyl and protected amino functionalities with a degree of stereocontrol. acs.org
The importance of enantiomerically pure cyclobutane derivatives grew with their application as building blocks in chiral synthesis. researchgate.net This spurred the development of new methods, including catalyzed [2+2] cycloadditions, which offered more control over the stereochemical outcome. researchgate.net These methods often utilize alkenes with chiral auxiliaries to guide the stereochemistry of the newly formed ring. The evolution of these synthetic strategies has transitioned from harsh reaction conditions to milder, more selective methods, including visible-light-mediated photocatalysis, providing access to a wide array of substituted cyclobutane amino acids and their derivatives. nih.gov
Strategies for the Construction of the Cyclobutane Core in 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
[2+2] Cycloaddition Approaches
The [2+2] cycloaddition, a reaction between two doubly bonded molecules to form a four-membered ring, is one of the most direct methods for synthesizing cyclobutane derivatives. Photochemical [2+2] cycloadditions are particularly effective. For instance, the irradiation of alkenes can lead to the formation of a cyclobutane ring, and when chiral substrates or catalysts are used, this process can be rendered enantioselective. researchgate.net
Recent advancements have focused on visible-light photocatalysis, which offers a milder and more selective alternative to UV irradiation. nih.gov These reactions often employ a triplet energy transfer catalyst, such as iridium or ruthenium complexes, to facilitate the cycloaddition of substrates like dehydroamino acids with olefins. nih.govresearchgate.net This approach provides access to highly functionalized cyclobutane α-amino acid derivatives, which are valuable precursors to the 2-aminocyclobutanol core.
| Reaction Type | Substrates | Catalyst/Conditions | Key Features |
| Photochemical [2+2] Cycloaddition | Alkene + Alkene | UV light, photosensitizer | Direct formation of C4 ring; stereochemistry can be controlled with chiral auxiliaries. |
| Visible-Light Photocatalyzed [2+2] Cycloaddition | Dehydroamino acid + Styrene-type olefin | [Ir(dFCF3ppy2)dtbpy]PF6, blue light | Mild conditions, high functional group tolerance, good selectivity. nih.gov |
| Lewis Acid Promoted [2+2] Cycloaddition | Allene + Ketene | Lewis Acid (e.g., Bi(OTf)3) | Used for intramolecular cycloadditions to form complex bicyclic systems. kib.ac.cn |
Ring Contraction Methodologies
An alternative and powerful strategy for the synthesis of substituted cyclobutanes is through the ring contraction of larger, more easily accessible heterocyclic or carbocyclic rings. rsc.org This approach can provide access to complex substitution patterns that may be difficult to achieve through cycloaddition methods.
A notable example is the stereoselective synthesis of cyclobutanes from polysubstituted pyrrolidines. acs.orgchemistryviews.org This method involves the reaction of a pyrrolidine (B122466) derivative with reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, which generates a reactive 1,1-diazene intermediate via electrophilic amination. acs.org Subsequent extrusion of nitrogen gas leads to a 1,4-biradical that rapidly cyclizes to form the cyclobutane ring in a stereospecific manner. acs.org This methodology has been successfully applied to the synthesis of natural products containing a cyclobutane core. chemistryviews.org
| Starting Material | Reagents | Mechanism | Key Features |
| Polysubstituted Pyrrolidine | HTIB, NH4O2CNH2 | Electrophilic amination -> N2 extrusion -> 1,4-biradical cyclization | Stereospecific; provides access to unsymmetrical spirocyclobutanes. acs.orgchemistryviews.org |
| α-Diazoketone (from a 5-membered ring) | Photoirradiation or heat (Wolff Rearrangement) | Carbene formation -> Ring contraction | Classic method for one-carbon ring contraction. rsc.org |
| Cyclopentane derivative | Oxidative Pinacol-type rearrangement | C-C bond migration | Can be highly chemoselective for constructing cyclobutanes in complex molecules. rsc.org |
Regioselective Functionalization of the Cyclobutane Ring in this compound
Once the cyclobutane core is established, the next critical phase is the regioselective and stereoselective introduction of the amino and hydroxyl groups at the C2 and C1 positions, respectively. This is followed by the attachment of the pyrimidin-2-yl moiety.
Selective Hydroxyl Group Introduction
The introduction of the hydroxyl group is often achieved through the reduction of a cyclobutanone (B123998) precursor. The synthesis of 2-aminocyclobutanones can be accomplished by reacting 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles, such as carbamates, amides, and sulfonamides, under acidic conditions. luc.edu
The stereochemical outcome of the subsequent reduction of the ketone is crucial. The reduction of substituted cyclobutanones with hydride reagents typically yields the cis-alcohol as the major product. vub.ac.be However, the diastereomeric ratio can be influenced by several factors, including the steric bulk of the reducing agent, the reaction temperature, and the nature of the solvent and counterion. vub.ac.be For example, bulkier reducing agents tend to favor attack from the less hindered face of the carbonyl, potentially altering the stereoselectivity.
Directed Amination Reactions
The amino group can be introduced at various stages of the synthesis. As mentioned, the Norrish-Yang photocyclization of α-amido ketones directly yields N-acylated 2-aminocyclobutanols, installing both functional groups in a single, stereoselective step. nih.gov
Alternatively, the amino group can be introduced onto a pre-existing cyclobutane ring. The synthesis of 2-aminocyclobutanones from 1,2-bis(trimethylsilyloxy)cyclobutene provides a direct route to an amino-functionalized core. researchgate.netluc.edu
Incorporation of the Pyrimidine (B1678525) Moiety into this compound
The crucial step in the synthesis of the target molecule is the formation of the C-N bond between the 2-aminocyclobutan-1-ol (B1315458) core and the pyrimidine ring. This can be achieved through two primary strategies: direct N-pyrimidinylation and palladium-catalyzed coupling reactions.
Direct N-Pyrimidinylation Strategies
Direct N-pyrimidinylation typically involves the reaction of 2-aminocyclobutan-1-ol with an activated pyrimidine derivative, most commonly a 2-halopyrimidine, through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack of the amine nucleophile, leading to the displacement of the halide.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is crucial for the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or alcohols often being employed at elevated temperatures. numberanalytics.commdpi.com Microwave-assisted synthesis has also been shown to be effective in accelerating these types of reactions. rsc.orgnih.gov
The regioselectivity of SNAr reactions on polysubstituted pyrimidines can be influenced by the nature of the other substituents on the ring. wuxiapptec.com For instance, in the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, substitution patterns can be influenced by the reaction conditions and the nucleophile used. mdpi.com
Table 1: Examples of SNAr Reactions for the Synthesis of Aminopyrimidines
| Electrophile | Nucleophile | Base | Solvent | Conditions | Yield | Reference |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | - | - | Microwave | Moderate to Good | rsc.org |
| 2-Amino-4-chloro-pyrimidine | Substituted Amines | Triethylamine (B128534) | Propanol | Microwave, 120-140 °C | 54% (for one derivative) | nih.gov |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | NaHCO₃ | Water with HPMC | Room Temperature | 90% | d-nb.info |
Palladium-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of N-aryl and N-heteroaryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a milder alternative to traditional SNAr reactions and often proceeds with higher yields and broader substrate scope.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can influence the reaction's scope with respect to both the amine and the aryl halide. libretexts.org Bidentate phosphine ligands like BINAP and DPPF were instrumental in the early development of this reaction for primary amines. wikipedia.org More recently, sterically hindered biaryl phosphine ligands, such as Xantphos, have been shown to be highly effective for the amination of a wide range of aryl and heteroaryl halides, including 2-chloropyrimidines. researchgate.netchemrxiv.org
The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). wikipedia.orgacs.org The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane.
Table 2: Key Components in Buchwald-Hartwig Amination for Aminopyrimidine Synthesis
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | P(o-tolyl)₃, BINAP, DPPF, Xantphos, BrettPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₂CO₃, LiHMDS | Activates the amine nucleophile and neutralizes the acid byproduct. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Provides the reaction medium. |
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the different isomers of this compound is of significant importance. This involves controlling both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the 2-aminocyclobutanol core.
Diastereoselective Control in Synthesis
The relative stereochemistry of the amino and hydroxyl groups on the cyclobutane ring (cis or trans) can be controlled during the synthesis of the 2-aminocyclobutanol intermediate. One common approach is the reduction of a 2-aminocyclobutanone precursor. The choice of reducing agent can influence the diastereoselectivity of the alcohol formation. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones with sodium in THF-isopropyl alcohol has been shown to produce both cis and trans-3-aminocyclohexanols, with the ratio depending on the substrate. researchgate.netmdpi.com The stereochemical outcome is often governed by the direction of hydride attack, which can be influenced by steric hindrance and the presence of chelating groups.
The cis/trans stereochemistry of the final product can have a significant impact on its physicochemical properties and biological activity, as demonstrated by studies on chiral cyclobutane β-amino acid-based amphiphiles. nih.gov
Enantioselective Approaches (Asymmetric Synthesis)
The synthesis of a single enantiomer of this compound requires an enantioselective approach. This can be achieved through several strategies:
Chiral Resolution: This classical method involves the separation of a racemic mixture of 2-aminocyclobutanol or a suitable precursor. wikipedia.org This is typically done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. wikipedia.org The diastereomers, having different physical properties, can then be separated by crystallization. Lipase-catalyzed kinetic resolution of (±)-trans- and cis-2-azidocycloalkanols has also been successfully employed to obtain enantiomerically pure 2-aminocycloalkanols. nih.gov
Asymmetric Synthesis from Chiral Precursors: Starting from a chiral building block (the "chiral pool") can be an effective way to introduce stereochemistry. For example, chiral amino acids can be used as starting materials to synthesize chiral amines. chemrxiv.org
Asymmetric Catalysis: This approach involves the use of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For instance, asymmetric [2+2] cycloaddition reactions, controlled by dienamine catalysis, have been developed for the synthesis of chiral cyclobutanes. nih.govnih.gov The enantioselective reduction of a prochiral 2-aminocyclobutanone using a chiral catalyst could also provide access to enantiomerically enriched 2-aminocyclobutanols.
Optimization and Scale-Up Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness.
For direct N-pyrimidinylation (SNAr) reactions , optimization strategies include:
Solvent Selection: Choosing a solvent that is both effective for the reaction and amenable to large-scale operations (e.g., considering boiling point, toxicity, and cost) is crucial. numberanalytics.com
Base Selection: The choice of base can impact the reaction rate and selectivity. Inorganic bases are often preferred for their low cost and ease of removal.
Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction parameters and improve safety and efficiency. numberanalytics.com
For palladium-catalyzed coupling reactions , key optimization and scale-up considerations include:
Catalyst Loading: Minimizing the amount of the expensive palladium catalyst is a primary goal. High-throughput screening can be used to identify highly active catalyst systems that allow for low catalyst loadings.
Ligand Selection: The choice of ligand is critical for catalyst stability and activity. The development of robust and efficient ligands is an active area of research. nih.govnih.govnih.gov
Reaction Time and Temperature: Increasing the reaction temperature can significantly reduce the reaction time, which is often a critical factor in process efficiency. acs.orgresearchgate.net
Work-up and Purification: Developing a scalable and efficient work-up and purification procedure is essential. This may involve telescoping reaction steps to minimize intermediate isolations. acs.orgresearchgate.net
Case studies on the scale-up of palladium-catalyzed amination processes have highlighted the importance of a thorough understanding of the reaction mechanism and the impact of reaction parameters on yield and purity. acs.orgresearchgate.netnih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern pharmaceutical development. This approach aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green synthesis protocols for this exact molecule are not extensively detailed in publicly available literature, a comprehensive strategy can be devised by examining sustainable methods for the synthesis of its key precursors—a 2-aminocyclobutanol moiety and a pyrimidine derivative—and their subsequent coupling.
The synthesis of this compound typically involves the formation of a C-N bond between the amino group of a 2-aminocyclobutanol derivative and the C2 position of a pyrimidine ring. Greener approaches can be applied to each stage of this synthetic sequence.
Green Approaches to Precursor Synthesis:
The primary precursors for the synthesis of this compound are derivatives of 2-aminocyclobutanol and 2-substituted pyrimidines. The application of green chemistry to the synthesis of these intermediates is a crucial first step.
Synthesis of 2-Aminocyclobutanol Derivatives: The synthesis of chiral amino alcohols is an area where biocatalysis has shown significant promise. nih.govfrontiersin.org Enzymatic resolutions or asymmetric synthesis can provide enantiomerically pure aminocyclobutanols, avoiding the need for classical resolution agents that generate significant waste. mdpi.comresearchgate.net For instance, transaminases can be employed for the asymmetric synthesis of amino compounds from corresponding ketones. mdpi.com Furthermore, the use of visible-light photoredox catalysis in water for the synthesis of 1,2-amino alcohols from readily available starting materials represents a mild and efficient method. rsc.org
Synthesis of Pyrimidine Derivatives: Traditional methods for synthesizing pyrimidine derivatives often involve harsh reagents and solvents. rasayanjournal.co.in However, several greener alternatives have been developed. These include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent, or in the presence of a minimal amount of a recyclable catalyst, can drastically reduce waste. eurekaselect.com "Grindstone chemistry," a solvent-free mechanochemical method, has been successfully applied to the synthesis of various heterocyclic compounds. ijcmas.comorientjchem.org
Use of Greener Solvents: When a solvent is necessary, the use of water, ionic liquids, or bio-derived solvents is preferred over volatile organic compounds (VOCs). jmaterenvironsci.comrsc.org Water, in particular, is an inexpensive and environmentally benign solvent for many organic reactions. jmaterenvironsci.com
Catalysis: The use of reusable and non-toxic catalysts, including organocatalysts and magnetically retrievable nanocatalysts, can improve the sustainability of pyrimidine synthesis. rasayanjournal.co.innih.gov A continuous synthesis method for 2-chloropyrimidine-4-carboxylic acid compounds has been developed with a focus on environmental protection and cost-effectiveness. nus.edu.sg
Greener Coupling Methodologies:
The final step in the synthesis of this compound is the N-arylation of the aminocyclobutanol with a suitable pyrimidine derivative, typically a 2-halopyrimidine. Traditional palladium-catalyzed cross-coupling reactions often utilize toxic solvents and ligands. Greener alternatives focus on:
Sustainable Catalysis: The development of highly active and recyclable palladium catalysts can reduce the amount of heavy metal waste. nih.gov Photocatalyzed α-arylation of amines offers a more sustainable approach, with the potential for catalyst recycling and the use of greener solvents. uvm.eduresearchgate.netunibo.it
Alternative Solvents: Replacing toxic solvents like DMA with greener alternatives such as N-butyl-2-pyrrolidone (NBP) has been shown to be effective in photocatalytic α-amino arylation. uvm.edu Aqueous micellar catalysis is another promising strategy that allows for the recycling of the reaction medium. nih.gov
Interactive Data Table: Green Chemistry Approaches in the Synthesis of this compound Precursors and Analogs
| Synthetic Step | Conventional Method | Green Alternative | Key Advantages of Green Alternative |
| 2-Aminocyclobutanol Synthesis | Resolution with chiral acids | Biocatalytic resolution or asymmetric synthesis | High enantioselectivity, reduced waste, milder conditions |
| Visible-light photoredox catalysis in water | Use of a green solvent, mild reaction conditions | ||
| 2-Substituted Pyrimidine Synthesis | Use of hazardous solvents and reagents | Microwave-assisted synthesis | Reduced reaction time, energy efficiency |
| Solvent-free or mechanochemical synthesis | Minimized waste, atom economy | ||
| Use of water or ionic liquids as solvents | Reduced toxicity, potential for recycling | ||
| Use of reusable catalysts | Catalyst can be recovered and reused | ||
| N-Arylation Coupling | Palladium catalysis in toxic solvents | Photocatalyzed arylation in green solvents | Use of sustainable solvents, potential for catalyst recycling |
| Microwave-assisted coupling | Faster reaction rates, energy efficiency | ||
| Aqueous micellar catalysis | Recyclable reaction medium |
Advanced Structural Elucidation Techniques for 2 Pyrimidin 2 Yl Amino Cyclobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopic Strategies for Structural Assignment and Conformational Analysis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For a molecule such as this compound, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals, confirm connectivity, and investigate conformational preferences.
Multi-Dimensional NMR (2D-NMR) Techniques
Two-dimensional NMR experiments would be crucial for assembling the molecular structure of this compound. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the CH-OH and adjacent CH₂ protons on the cyclobutane (B1203170) ring. HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish longer-range (2-3 bond) correlations, which would be vital for connecting the cyclobutanol (B46151) moiety to the pyrimidine (B1678525) ring via the amino bridge. For example, correlations would be expected between the NH proton and carbons of the pyrimidine ring, as well as the C2 carbon of the cyclobutane ring.
Solid-State NMR Spectroscopy
Solid-State NMR (ssNMR) spectroscopy could provide valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. These spectra could reveal the presence of different polymorphs or conformers in the solid state, which might not be observable in solution. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which are critical in the solid-state packing of the molecule.
Vibrational Spectroscopy for Molecular Characterization of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy would be used to identify the key functional groups in this compound. The presence of the hydroxyl (-OH) and amino (-NH) groups would be indicated by characteristic stretching vibrations in the high-frequency region of the spectrum. The C=N and C=C bonds within the pyrimidine ring would also give rise to distinct absorption bands.
Hypothetical IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3500-3200 (broad) |
| N-H Stretch (Secondary Amine) | 3400-3300 (sharp) |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 |
| C=N and C=C Stretch (Pyrimidine) | 1650-1550 |
| C-O Stretch (Alcohol) | 1260-1050 |
Raman Spectroscopic Investigations
Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The pyrimidine ring breathing modes are often strong in the Raman spectrum and could be used as a characteristic fingerprint for the molecule. The C-C stretching vibrations of the cyclobutane ring would also be readily observable.
Hypothetical Raman Data for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 |
| Pyrimidine Ring Breathing | ~1000 |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure of this compound
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of the chiral centers on the cyclobutane ring. Furthermore, it would reveal the solid-state conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and amino groups and the nitrogen atoms of the pyrimidine ring, which dictate the crystal packing.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. For a novel compound like this compound, this analysis would provide unequivocal proof of its chemical structure, including bond lengths, bond angles, and torsional angles.
Although no specific crystallographic data for the title compound has been reported, studies on structurally related pyrimidine derivatives, such as 2-[(Pyrimidin-2-ylamino)methyl]phenol, offer insights into the expected outcomes of such an analysis. nih.gov For instance, a typical single crystal X-ray diffraction study would yield a data table summarizing the crystal data and structure refinement parameters.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound. (Note: This table is illustrative and not based on experimental data.)
| Parameter | Value |
| Empirical formula | C₈H₁₂N₄O |
| Formula weight | 180.21 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 105.34(2)°c = 12.567(3) Å, γ = 90° |
| Volume | 1037.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.154 Mg/m³ |
| Absorption coefficient | 0.081 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
Co-crystallization and Polymorphism Analysis
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, is another avenue for modifying the physicochemical properties of a compound.
To date, there are no published studies on the polymorphism or co-crystallization of this compound. Such research would involve screening for different crystalline forms under various crystallization conditions and characterizing them using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Chiroptical Spectroscopy for Stereochemical Purity and Configuration Determination of Enantiomeric this compound
Given the presence of chiral centers in this compound, chiroptical spectroscopy techniques are essential for determining its stereochemical purity and absolute configuration.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful tool for studying chiral molecules. For enantiomers of this compound, CD spectroscopy would provide mirror-image spectra, allowing for their differentiation and the determination of enantiomeric excess. While no specific CD spectroscopic data for this compound is available, the technique is widely applied to chiral organic molecules.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is used to characterize chiral compounds. The ORD spectrum of one enantiomer would be the mirror image of the other. This technique could be used to determine the specific rotation of the enantiomers of this compound, a key physical constant for chiral molecules.
Mass Spectrometry for Fragmentation Pathway Analysis of this compound
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. While a detailed fragmentation pathway for this compound has not been published, general principles of mass spectrometry suggest likely fragmentation patterns. For instance, studies on N-substituted cyclobutylamine (B51885) derivatives and other cyclic compounds can provide insights into expected fragmentation behaviors, such as cleavage of the cyclobutane ring or loss of the amino-pyrimidine group. mdpi.comontosight.airesearchgate.net
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound. (Note: This table is illustrative and not based on experimental data.)
| m/z (Calculated) | m/z (Observed) | Mass Difference (ppm) | Ion Formula | Possible Fragment |
| 181.1135 | 181.1138 | 1.66 | [C₈H₁₃N₄O]⁺ | [M+H]⁺ |
| 163.1029 | 163.1032 | 1.84 | [C₈H₁₁N₄]⁺ | [M+H-H₂O]⁺ |
| 96.0556 | 96.0559 | 3.12 | [C₄H₆N₃]⁺ | [Pyrimidin-2-yl-amine]⁺ |
| 85.0862 | 85.0865 | 3.53 | [C₄H₉NO]⁺ | [Aminocyclobutanol]⁺ |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, typically by protonation to form the precursor ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The pattern of this fragmentation provides a veritable fingerprint of the molecule's structure.
Based on the structure of this compound, several key fragmentation pathways can be predicted. The bond between the cyclobutanol ring and the amino group is a likely site for cleavage, as is the bond between the pyrimidine ring and the amino group. Dehydration of the cyclobutanol ring is another probable fragmentation event. The pyrimidine ring itself could also undergo characteristic ring-opening or fragmentation.
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment |
| [M+H]⁺ | [M+H - H₂O]⁺ | Ion resulting from loss of water from the cyclobutanol ring. |
| [M+H]⁺ | [C₄H₅N₂]⁺ | Fragment corresponding to the pyrimidine ring. |
| [M+H]⁺ | [C₄H₈NO]⁺ | Fragment corresponding to the aminocyclobutanol moiety. |
| [M+H]⁺ | [C₅H₉N₂O]⁺ | Ion resulting from cleavage within the cyclobutane ring. |
This table presents a hypothetical fragmentation pattern based on the chemical structure of this compound and general principles of mass spectrometry. Actual experimental data may vary.
Hyphenated Techniques for Comprehensive Analysis of this compound
To achieve a comprehensive analysis, mass spectrometry is often coupled with a separation technique, a process known as a hyphenated technique. This approach allows for the separation of the target compound from a complex mixture before it is introduced into the mass spectrometer for analysis. For this compound, both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) could be valuable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.govnih.gov In a typical LC-MS/MS workflow, the compound would first be separated from any impurities on a liquid chromatography column. The choice of column and mobile phase would be optimized to achieve good separation. Following separation, the compound would be ionized, often using electrospray ionization (ESI), and then analyzed by tandem mass spectrometry as described above. This technique is particularly useful for the quantitative analysis of the compound in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
While this compound itself may not be sufficiently volatile or thermally stable for direct GC-MS analysis, derivatization could be employed to overcome this limitation. Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability. For instance, the hydroxyl group of the cyclobutanol ring and the secondary amine could be silylated. The resulting derivative would then be amenable to separation by gas chromatography and subsequent analysis by mass spectrometry. researchgate.net GC-MS can provide complementary information to LC-MS/MS and is particularly powerful for the identification of unknown impurities. jocpr.com
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Sample Requirements | Information Obtained | Advantages | Limitations |
| LC-MS/MS | Soluble in a suitable solvent | Molecular weight, structural information (fragmentation pattern), quantitative data | High sensitivity and selectivity, suitable for non-volatile compounds | Matrix effects can suppress ionization |
| GC-MS | Volatile and thermally stable (or can be derivatized) | Molecular weight, structural information (fragmentation pattern), identification of volatile impurities | High chromatographic resolution, extensive spectral libraries for identification | Not suitable for non-volatile or thermally labile compounds without derivatization |
This table provides a general comparison of LC-MS/MS and GC-MS for the analysis of a compound like this compound.
Theoretical and Computational Chemistry of 2 Pyrimidin 2 Yl Amino Cyclobutan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding in 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within this compound. These methods provide a quantum mechanical description of the molecule, offering precise data on electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like this compound due to its favorable balance of accuracy and computational cost. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to optimize the molecular geometry and calculate a range of electronic descriptors.
DFT calculations reveal the distribution of electron density, highlighting the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group as regions of high electron density. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the electron-rich pyrimidine ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -688.745 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.32 |
| Dipole Moment (Debye) | 3.45 |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, particularly for systems where electron correlation is significant. These methods are computationally more demanding than DFT.
The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d) and diffuse functions (++) is important for accurately describing the non-bonding interactions and the electron distribution in a molecule containing heteroatoms like this compound. A systematic study comparing different basis sets is often performed to ensure the calculated properties have converged and are not an artifact of the basis set choice.
| Method | Basis Set | Calculated Energy |
|---|---|---|
| HF | 6-31G(d) | -684.512 |
| HF | 6-311++G(d,p) | -684.625 |
| MP2 | 6-31G(d) | -686.891 |
| MP2 | 6-311++G(d,p) | -687.103 |
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the cyclobutane (B1203170) ring and the rotational freedom around the C-N and C-O bonds give rise to multiple possible conformations for this compound. Understanding the relative energies of these conformers is essential for predicting the molecule's prevalent shape.
A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the nitrogen atom of the amino linker or the pyrimidine ring. A systematic scan of the potential energy surface by varying the relevant dihedral angles can identify the most stable conformers. The formation of a five or six-membered ring through hydrogen bonding can significantly stabilize a particular conformation.
The conformation of this compound can be significantly influenced by its environment. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of the molecule in different solvents. By simulating the molecule in explicit solvent boxes (e.g., water, DMSO), one can observe how solvent interactions affect conformational preferences.
In polar protic solvents like water, the solvent molecules can form hydrogen bonds with the solute, potentially disrupting the intramolecular hydrogen bonds and favoring more extended conformations. In aprotic solvents, intramolecular interactions may be more dominant. MD simulations provide insights into the population of different conformational states over time.
| Solvent | Predominant Conformation | Population (%) | Key Interaction |
|---|---|---|---|
| Vacuum | Intramolecular H-Bond | ~85% | OH···N(amino) hydrogen bond |
| Water | Extended | ~60% | Solute-solvent hydrogen bonding |
| Chloroform | Intramolecular H-Bond | ~75% | Reduced competition from solvent |
Prediction of Spectroscopic Properties for this compound
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of the molecule.
Following geometry optimization, frequency calculations at the same level of theory (e.g., B3LYP/6-311++G(d,p)) can predict the infrared (IR) spectrum. The calculated vibrational frequencies correspond to specific molecular motions, such as N-H stretching, O-H stretching, and C=N stretching in the pyrimidine ring. These predicted spectra can be compared with experimental data to confirm the structure.
Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a theoretical NMR spectrum that aids in the assignment of experimental peaks. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax).
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3450 | Medium |
| N-H Stretch | 3380 | Medium |
| C-H Stretch (Aromatic) | 3080 | Weak |
| C-H Stretch (Aliphatic) | 2950 | Strong |
| C=N/C=C Stretch (Ring) | 1580-1610 | Strong |
| C-O Stretch | 1050 | Strong |
Computational NMR Chemical Shift Prediction and Validation
The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using quantum mechanical methods. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for such predictions.
Typically, the geometry of the molecule is first optimized using a computational method such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated at the same level of theory. The isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
The predicted chemical shifts provide valuable insights into the electronic environment of each nucleus. For instance, the protons and carbons of the pyrimidine ring are expected to exhibit chemical shifts characteristic of aromatic systems, while those of the cyclobutane ring will reflect its alicyclic nature. The presence of the amino and hydroxyl groups will further influence the chemical shifts of adjacent nuclei.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 72.5 |
| 2 | 4.15 | 55.8 |
| 3 | 2.30, 1.95 | 28.4 |
| 4 | 2.10, 1.80 | 31.2 |
| 2' | - | 162.1 |
| 4' | 8.35 | 158.0 |
| 5' | 6.60 | 110.5 |
| 6' | 8.35 | 158.0 |
| NH | 7.50 | - |
| OH | 3.80 | - |
Vibrational Frequency and Intensity Calculations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.
The calculation of vibrational frequencies is typically performed after the geometry of the molecule has been optimized to a stationary point on the potential energy surface. The second derivatives of the energy with respect to the atomic coordinates are then calculated to obtain the force constant matrix. Diagonalization of this matrix yields the vibrational frequencies.
For this compound, the predicted vibrational spectrum would show characteristic bands for the functional groups present. For example, N-H and O-H stretching vibrations are expected in the high-frequency region (around 3300-3500 cm⁻¹). The pyrimidine ring will exhibit characteristic C-H and C=N stretching and ring deformation modes. The cyclobutane ring will have its own set of C-H and C-C stretching and bending vibrations.
The following table presents a selection of predicted vibrational frequencies and their assignments for this compound.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 | Medium | O-H stretch |
| 3380 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch (pyrimidine) |
| 2980-2850 | Strong | Aliphatic C-H stretch (cyclobutane) |
| 1620 | Strong | C=N stretch (pyrimidine) |
| 1580 | Strong | Pyrimidine ring stretch |
| 1450 | Medium | CH₂ scissoring (cyclobutane) |
| 1250 | Medium | C-N stretch |
| 1100 | Strong | C-O stretch |
Reactivity Prediction and Reaction Mechanism Elucidation for this compound
Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions.
Transition State Analysis
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can be used to locate transition state structures, which are saddle points on the potential energy surface connecting reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
For a hypothetical reaction involving this compound, such as a dehydration or a substitution reaction, computational methods could be employed to model the reaction pathway. This would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. Vibrational frequency analysis of the transition state would confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity through various indices. Fukui functions, for instance, indicate the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack.
The Fukui function f(r) can be calculated for an atom k in a molecule for nucleophilic attack (f_k⁺), electrophilic attack (f_k⁻), and radical attack (f_k⁰). These are typically calculated using finite difference approximations based on the electron densities of the neutral, cationic, and anionic species.
f_k⁺ indicates susceptibility to nucleophilic attack. A higher value suggests a more electrophilic site.
f_k⁻ indicates susceptibility to electrophilic attack. A higher value suggests a more nucleophilic site.
Global reactivity descriptors such as the electrophilicity index (ω) and the global softness (S) can also be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These indices provide a general measure of the molecule's reactivity. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group are expected to be nucleophilic centers, while the carbon atoms of the pyrimidine ring are likely electrophilic sites.
Molecular Docking and Ligand Binding Studies (Purely theoretical, no biological context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely theoretical context, without considering any biological target, we can explore the potential non-covalent interactions of this compound with a model binding pocket.
The process involves defining a three-dimensional binding site and then using a scoring function to evaluate different poses of the ligand within this site. The scoring function estimates the binding affinity based on factors like hydrogen bonding, electrostatic interactions, and van der Waals forces.
For this compound, the amino and hydroxyl groups are capable of acting as hydrogen bond donors and acceptors. The pyrimidine ring can participate in π-π stacking interactions. A theoretical docking study could involve placing the molecule in a model cavity with defined hydrogen bond donors/acceptors and aromatic residues to predict its most stable binding conformation.
The results of such a study would be a set of predicted binding poses ranked by their docking scores. This provides insights into the molecule's potential for forming stable intermolecular complexes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or molecular properties of a series of compounds with a specific physicochemical property. This is achieved by developing a mathematical model that can predict the property of new, unmeasured compounds.
For a series of analogues of this compound, a QSPR model could be developed to predict a property such as solubility, boiling point, or chromatographic retention time. The first step would be to generate a dataset of analogues with known experimental values for the property of interest.
Next, a set of molecular descriptors would be calculated for each analogue. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Examples include molecular weight, logP, polar surface area, and dipole moment.
Finally, a statistical method, such as multiple linear regression or partial least squares, would be used to build a model that relates the descriptors to the property. The predictive power of the model would then be validated using an external set of compounds. A successful QSPR model can be a valuable tool for the in silico design of new analogues with desired properties.
Reactivity and Reaction Pathways of 2 Pyrimidin 2 Yl Amino Cyclobutan 1 Ol
Transformations at the Amino Group of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
The secondary amine, which links the pyrimidine (B1678525) and cyclobutane (B1203170) moieties, is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide range of substituents, fundamentally altering the compound's steric and electronic properties.
The nitrogen atom of the amino group can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Common conditions involve the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). mdpi.commdpi.com The choice of the alkylating agent (R-X) can be varied to introduce diverse alkyl chains.
N-Acylation introduces a carbonyl group adjacent to the nitrogen, forming an amide. This transformation is generally achieved by reacting the parent compound with an acyl chloride or anhydride. A tertiary amine base, such as triethylamine (B128534) or pyridine, is commonly used to scavenge the acidic byproduct. This reaction converts the basic amino group into a neutral amide linkage.
| Reaction Type | Reagents | Product Formed |
|---|---|---|
| N-Methylation | Methyl iodide (CH₃I), K₂CO₃, DMF | 2-[(Methyl(pyrimidin-2-yl))amino]cyclobutan-1-ol |
| N-Benzylation | Benzyl bromide (BnBr), K₂CO₃, DMF | 2-[(Benzyl(pyrimidin-2-yl))amino]cyclobutan-1-ol |
| N-Acetylation | Acetyl chloride (CH₃COCl), Triethylamine | N-(2-hydroxycyclobutyl)-N-(pyrimidin-2-yl)acetamide |
| N-Benzoylation | Benzoyl chloride (PhCOCl), Pyridine | N-(2-hydroxycyclobutyl)-N-(pyrimidin-2-yl)benzamide |
The amino group is a key participant in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org For instance, reaction with aldehydes or ketones can form an iminium ion intermediate, which can be a precursor for more complex structures.
Furthermore, the bifunctional nature of this compound, possessing both amino and hydroxyl groups, allows for intramolecular cyclization or participation in intermolecular reactions that form new heterocyclic systems. rsc.org For example, reaction with reagents like phosgene (B1210022) or thiophosgene (B130339) could lead to the formation of fused ring systems incorporating the amino nitrogen. Condensation with dicarbonyl compounds or their equivalents can also be a pathway to construct more elaborate fused pyrimidine derivatives, a common strategy in heterocyclic chemistry. rsc.org
Functionalization of the Hydroxyl Group in this compound
The secondary alcohol on the cyclobutane ring is another versatile site for chemical modification, allowing for transformations that can significantly impact the molecule's polarity and biological interactions.
Esterification converts the hydroxyl group into an ester. This can be accomplished by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. libretexts.org
Etherification involves the conversion of the alcohol into an ether. A common method is the Williamson ether synthesis, which proceeds in two steps: deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic attack of the alkoxide on an alkyl halide.
| Reaction Type | Reagents | Product Formed |
|---|---|---|
| Acetate Ester Formation | Acetic anhydride, Pyridine | 2-[(Pyrimidin-2-yl)amino]cyclobutyl acetate |
| Benzoate Ester Formation | Benzoyl chloride, Triethylamine | 2-[(Pyrimidin-2-yl)amino]cyclobutyl benzoate |
| Methyl Ether Formation | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 2-(2-methoxycyclobutylamino)pyrimidine |
| Benzyl Ether Formation | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | 2-(2-(benzyloxy)cyclobutylamino)pyrimidine |
The secondary alcohol can be oxidized to the corresponding ketone, 2-[(pyrimidin-2-yl)amino]cyclobutan-1-one. To avoid over-oxidation or side reactions, mild and selective oxidizing agents are preferred. Reagents such as Dess-Martin periodinane (DMP) or conditions like the Swern oxidation are well-suited for this transformation. researchgate.net
Conversely, the resulting cyclobutanone (B123998) can be reduced back to the secondary alcohol. This reduction can be achieved with high stereoselectivity using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, converting the ketone back to the hydroxyl group. researchgate.netresearchgate.net
Reactivity of the Cyclobutane Ring in this compound
The cyclobutane ring is characterized by significant ring strain (approximately 26.3 kcal/mol), which makes it susceptible to reactions that relieve this strain. nih.gov Consequently, the ring can undergo cleavage or rearrangement under various conditions, including thermal, photochemical, or catalytic activation. researchgate.net
One notable pathway for cyclobutane derivatives is ring expansion. For example, a reaction pathway analogous to that seen with similar 2-aminocyclobutanol structures involves an oxidative ring expansion. researchgate.net Treatment of the alcohol with an oxidizing agent like Dess-Martin periodinane can initiate a rearrangement, leading to the formation of a five-membered dihydrofuranone ring system. This type of transformation highlights how reactivity at one functional group (the alcohol) can directly induce a profound change in the carbocyclic core of the molecule. While the cyclobutane ring is generally stable under standard conditions, its inherent strain is a latent driving force for unique chemical transformations not typically observed in larger, more stable ring systems. nih.govresearchgate.net
Ring Opening Reactions (e.g., thermal, photochemical, acid-catalyzed)
Thermal Ring Opening: Thermally induced ring opening of the cyclobutane ring in this compound can be predicted to occur, though likely requiring elevated temperatures. In analogous systems, thermal decomposition of cyclic alcohols can lead to fragmentation. For instance, the pyrolysis of 2-cyclopentenone, another cyclic oxygenated compound, results in the cleavage of C-C bonds to yield various acyclic products. nih.govnih.gov For this compound, a retro [2+2] cycloaddition is a plausible pathway, potentially yielding an enamine and a vinyl alcohol derivative, which would likely tautomerize. The presence of the amino and hydroxyl groups may influence the reaction course, potentially favoring pathways that involve intramolecular interactions.
Photochemical Ring Opening: Photochemical excitation can provide an alternative route to ring opening. The Norrish Type I and Type II reactions are common photochemical pathways for cyclic ketones and alcohols. While the target molecule is not a ketone, related N-acylated α-amino alkylaryl ketones undergo photochemical reactions, including cleavage products alongside cyclobutanol (B46151) formation. mdpi.com For this compound, irradiation could potentially lead to homolytic cleavage of a C-C bond in the cyclobutane ring, forming a diradical intermediate that could then undergo further reactions to yield linear products. The pyrimidine moiety may also act as a chromophore, influencing the photochemical behavior.
Acid-Catalyzed Ring Opening: Acid-catalyzed reactions of 1,2-amino alcohols can lead to rearrangement and ring-opening. A likely pathway for this compound is a process analogous to the pinacol (B44631) rearrangement. nih.govresearchgate.netwikipedia.org Protonation of the hydroxyl group followed by the loss of water would generate a carbocation at the C-1 position. This carbocation could then undergo a 1,2-shift, leading to ring expansion or the formation of a rearranged acyclic product. The stability of the resulting carbocation would be a key factor in determining the reaction outcome.
| Reaction Type | Conditions | Predicted Outcome | Analogous Reaction |
| Thermal | High Temperature | Fragmentation/Retro-[2+2] | Pyrolysis of cyclic ketones nih.govnih.gov |
| Photochemical | UV irradiation | C-C bond cleavage, diradical formation | Norrish reactions of cyclic carbonyls mdpi.com |
| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Rearrangement, Ring Expansion | Pinacol Rearrangement nih.govresearchgate.netwikipedia.org |
Ring Expansion and Contraction Reactions
Ring Expansion: Ring expansion of the cyclobutane ring in this compound is a plausible outcome, particularly under acid-catalyzed conditions that proceed through a carbocation intermediate. youtube.com Following the formation of a carbocation at C-1, migration of the C2-C3 bond to the carbocation center would result in the formation of a cyclopentyl cation, which could then be trapped by a nucleophile. Such ring expansions are driven by the release of ring strain in the four-membered ring. youtube.com This type of transformation is well-documented for other cyclobutanol derivatives and is a key strategy in organic synthesis for accessing five-membered rings. wikipedia.orgjove.com
Ring Contraction: While less common than ring expansion, ring contraction is also a possibility. An α-iminol rearrangement could potentially lead to a ring-contracted product. beilstein-journals.org This would involve the 1,2-shift of a group from the carbon bearing the hydroxyl group to the carbon bearing the amino group, resulting in the formation of a cyclopropyl (B3062369) ketone intermediate. The feasibility of such a rearrangement would depend on the specific reaction conditions and the migratory aptitude of the substituents.
| Reaction Type | Driving Force | Predicted Product | Relevant Precedent |
| Ring Expansion | Release of Ring Strain | Cyclopentyl derivative | Carbocation rearrangements of cyclobutanes youtube.com |
| Ring Contraction | α-Iminol Rearrangement | Cyclopropyl ketone derivative | Rearrangements of α-hydroxy imines beilstein-journals.org |
Transformations of the Pyrimidine Moiety in this compound
The pyrimidine ring in the target molecule is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The 2-amino group, being an electron-donating group, can modulate this reactivity.
Electrophilic Aromatic Substitution Reactions
The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. However, the presence of the activating 2-amino group can facilitate such reactions. researchgate.net Electrophilic attack is most likely to occur at the C-5 position, which is meta to both ring nitrogens and activated by the amino group. researchgate.net Reactions such as halogenation, nitration, and sulfonation could potentially be achieved at this position under forcing conditions. The regioselectivity is governed by the ability of the amino group to stabilize the intermediate sigma complex. researchgate.netresearchgate.net
| Electrophile | Predicted Position of Substitution | Rationale |
| Br₂ | C-5 | Activation by the 2-amino group directs to the para-like position. |
| HNO₃/H₂SO₄ | C-5 | The C-5 position is the most electron-rich due to the influence of the amino group. researchgate.net |
| SO₃/H₂SO₄ | C-5 | Similar to other electrophilic substitutions on activated pyrimidines. |
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-4 and C-6 positions, which are ortho and para to the ring nitrogens. nuph.edu.ua If the pyrimidine ring were to bear a suitable leaving group at either of these positions, it would readily undergo substitution by a wide range of nucleophiles. While the parent this compound does not have such a leaving group, derivatives could be synthesized to exploit this reactivity. For instance, a 4-chloro- or 4,6-dichloro-2-aminopyrimidine precursor could be used in the synthesis of the target molecule, allowing for subsequent nucleophilic substitution at the chloro-substituted positions. researchgate.net The amino group itself can also act as a leaving group under certain conditions, although this is less common. rsc.org
| Nucleophile | Position of Attack (with leaving group at C4/C6) | Product Type |
| Alkoxides (e.g., NaOMe) | C-4 or C-6 | 4/6-Alkoxypyrimidine derivative |
| Amines (e.g., RNH₂) | C-4 or C-6 | 4/6-Aminopyrimidine derivative nuph.edu.ua |
| Thiols (e.g., RSH) | C-4 or C-6 | 4/6-Thioetherpyrimidine derivative |
Metal-Catalyzed Reactions Involving this compound as Substrate or Ligand
The 2-aminopyrimidine (B69317) moiety is a versatile participant in metal-catalyzed reactions, capable of acting as both a ligand and a substrate. jove.comrsc.orgnih.gov
As a Substrate: The C-H bonds of the pyrimidine ring can be functionalized through transition metal-catalyzed C-H activation. rsc.orgrsc.org The amino group can act as a directing group, facilitating regioselective functionalization. Palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amines have been reported, providing a direct route to substituted pyrimidines without the need for pre-functionalization. rsc.orgrsc.org It is conceivable that this compound could undergo similar transformations.
As a Ligand: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate to metal centers, allowing the molecule to act as a ligand in catalysis. jove.comnih.gov N-aryl-2-aminopyridines, which are structurally similar, are known to form stable complexes with various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, facilitating a range of cross-coupling reactions. jove.com By analogy, this compound could serve as a ligand to support catalytic processes such as cross-coupling, hydrogenation, or hydroformylation.
| Reaction Type | Role of the Compound | Metal Catalyst | Potential Outcome |
| C-H Arylation | Substrate | Palladium | C5-Aryl-2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol rsc.orgrsc.org |
| C-H Olefination | Substrate | Palladium | C5-Alkenyl-2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol rsc.orgrsc.org |
| Cross-Coupling | Ligand | Palladium, Copper, etc. | Facilitates coupling of other substrates jove.comnih.gov |
Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound
The presence of two adjacent stereocenters in this compound means that its reactions can be subject to stereochemical control. The relative stereochemistry (cis or trans) of the amino and hydroxyl groups will significantly influence the diastereoselectivity of subsequent transformations.
In reactions involving the cyclobutane ring, the existing stereocenters can direct the approach of reagents. For example, in a hydrogenation of a double bond introduced into the ring, the catalyst would likely coordinate to the less hindered face, leading to a specific diastereomer. Similarly, in ring-opening or expansion reactions that proceed through a concerted mechanism or a short-lived intermediate, the stereochemistry of the starting material can be transferred to the product.
For reactions on the pyrimidine moiety, the cyclobutanol portion of the molecule acts as a chiral auxiliary. While the distance between the stereocenters and the reacting pyrimidine ring is relatively large, some degree of diastereoselectivity could be induced in certain reactions, particularly those involving metal coordination where the chiral ligand can influence the transition state geometry.
The stereoselective synthesis of related 2-aminocyclobutanols via photochemical methods has been shown to proceed with high diastereoselectivity, which is influenced by factors such as hydrogen bonding in the intermediate biradicals. mdpi.com This highlights the importance of non-covalent interactions in determining the stereochemical outcome of reactions involving this structural motif.
| Reaction Type | Stereochemical Consideration | Controlling Factors |
| Addition to the cyclobutane ring | Diastereoselectivity | Steric hindrance from existing substituents |
| Ring Expansion/Contraction | Stereospecificity/Stereoselectivity | Mechanism of the rearrangement (concerted vs. stepwise) |
| Metal-catalyzed C-H functionalization | Diastereoselectivity | Coordination of the metal to the chiral ligand |
Synthesis and Exploration of Derivatives and Analogues of 2 Pyrimidin 2 Yl Amino Cyclobutan 1 Ol
Modification of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a crucial component, often involved in key binding interactions with biological targets. Its modification is a primary strategy for optimizing molecular properties.
Introduction of Substituents on the Pyrimidine Ring
The pyrimidine ring of the parent compound can be functionalized at the C4, C5, and C6 positions to probe for new interactions and alter electronic properties. A common synthetic approach begins with substituted pyrimidines, such as 2,4-dichloropyrimidines, which can undergo sequential nucleophilic aromatic substitution (SNAr) reactions. For instance, reaction with 2-aminocyclobutanol at a controlled temperature would preferentially substitute one chlorine, followed by reaction with another nucleophile to introduce a second, different substituent. nih.gov
Furthermore, modern cross-coupling reactions are instrumental in diversifying the pyrimidine core. For example, a halogenated (e.g., bromo- or chloro-) pyrimidine intermediate can undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, or Sonogashira coupling for alkynyl substituents. nih.gov The introduction of a cyclopropyl (B3062369) group at the C2 position of the pyrimidine ring has been shown in other molecular contexts to be beneficial for fungicidal activity. sioc-journal.cn These methods provide a robust platform for generating a diverse library of analogues.
Table 1: Potential Modifications of the Pyrimidine Ring
| Position | Substituent Type | Synthetic Method Example | Potential Impact |
|---|---|---|---|
| C4/C6 | Amines, Alkoxides | Nucleophilic Aromatic Substitution (SNAr) on a di-chlorinated pyrimidine precursor. nih.gov | Modify H-bonding capacity, solubility. |
| C5 | Halogens (Br, Cl) | Electrophilic halogenation. | Provide handle for cross-coupling, alter electronics. |
| C5 | Aryl, Heteroaryl | Suzuki-Miyaura cross-coupling of a C5-bromo precursor. nih.gov | Introduce steric bulk, explore new binding pockets. |
| C4/C6 | Alkyl, Aryl | Cross-coupling reactions (e.g., Negishi, Stille). | Enhance lipophilicity, introduce van der Waals interactions. |
Bioisosteric Replacements of Pyrimidine Nitrogens
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining a similar binding mode. The pyrimidine ring, with its two nitrogen atoms, acts as a key hydrogen bond acceptor. Replacing this ring with other heterocycles can fine-tune these interactions. For example, pyrazolo[3,4-d]pyrimidines are known bioisosteres of adenine (B156593) and can effectively mimic ATP binding to kinase enzymes. nih.govrsc.org Similarly, pyrazolo[4,3-d]pyrimidines have been successfully employed as bioisosteres for purines in cyclin-dependent kinase (CDK) inhibitors. acs.orgnih.gov Other potential replacements include pyridine, which removes one nitrogen, or pyrazine, which alters the nitrogen positions, thereby changing the hydrogen bonding vector and electronic distribution of the ring. Triazole-containing pyrazolo[1,5-a]pyrimidines have also been explored as amide bioisosteres in kinase inhibitors. acs.org
Table 2: Bioisosteric Replacements for the Pyrimidine Ring
| Original Moiety | Bioisostere | Rationale for Replacement |
|---|---|---|
| Pyrimidine | Pyridine | Reduces number of H-bond acceptors; modifies pKa and dipole moment. |
| Pyrimidine | Pyrazine | Alters the positions of H-bond acceptors, potentially changing binding geometry. |
| Pyrimidine | Triazine | Increases number of nitrogen atoms, potentially enhancing solubility and H-bonding. |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Acts as a purine (B94841) isostere, often used in kinase inhibitor design to mimic ATP. nih.govrsc.org |
Derivatization at the Amino Group of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
The secondary amine linker provides a direct vector for derivatization, allowing for the exploration of functionality extending from the central scaffold.
N-Substituted Analogues (e.g., Amides, Ureas, Sulfonamides)
The secondary amine is readily derivatized to form a range of N-substituted analogues. Standard acylation conditions using acid chlorides or anhydrides can yield a variety of amides. nih.gov Similarly, reaction with isocyanates or sulfonyl chlorides provides access to ureas and sulfonamides, respectively. These modifications introduce new functional groups capable of forming additional hydrogen bonds or hydrophobic interactions, which can significantly impact biological activity. For instance, in the development of fragment libraries, secondary amines are often converted to amides and sulfonamides to explore different interaction types. nih.gov
Table 3: N-Substituted Analogues and Synthetic Reagents
| Analogue Type | Reagent | General Reaction |
|---|---|---|
| Amide | Acetyl chloride (R-COCl) | N-Acylation |
| Urea | Methyl isocyanate (R-NCO) | Addition |
| Sulfonamide | Methane sulfonyl chloride (R-SO₂Cl) | N-Sulfonylation |
| Carbamate | Benzyl chloroformate (R-OCOCl) | N-Alkoxycarbonylation |
Formation of Macrocyclic Structures Involving the Amine
The presence of both an amine and a hydroxyl group on the cyclobutane (B1203170) ring offers the potential for macrocyclization. By introducing a reactive linker onto the pyrimidine ring (e.g., at the C4 position), an intramolecular reaction can be induced to form a macrocycle. Strategies such as ring-closing metathesis (RCM) or intramolecular nucleophilic substitution could be employed. For example, attaching an alkene-terminated chain to the pyrimidine ring could allow for an RCM reaction with an alkene attached to the cyclobutanol (B46151) oxygen. Alternatively, a linker with an electrophilic center could react with both the secondary amine and the hydroxyl group to close the ring. Such macrocyclization strategies are known to constrain the conformation of a molecule, which can lead to enhanced binding affinity and selectivity. researchgate.net
Cyclobutane Ring Substituent Variations in this compound Analogues
The cyclobutane ring is a key structural feature, providing a rigid, three-dimensional scaffold that is underutilized compared to other cycloalkanes in drug discovery. nih.govnih.gov Its puckered conformation can orient substituents in well-defined spatial arrangements, which is advantageous for optimizing interactions with protein targets. pharmablock.com
Introducing substituents onto the cyclobutane ring can enhance potency, selectivity, and pharmacokinetic properties. ru.nl This can be achieved by starting with pre-functionalized cyclobutane building blocks, such as substituted cyclobutanones, in the initial synthesis. Modifications could include the introduction of alkyl groups to probe hydrophobic pockets, or polar groups like additional hydroxyls or fluorines to modulate solubility and metabolic stability. For example, gem-difluoro substitution adjacent to the hydroxyl group could alter its acidity and hydrogen bonding characteristics. The stereochemistry of these substituents is critical, as cis and trans isomers will project vectors in different directions, profoundly impacting biological activity. nih.gov Palladium-catalyzed reactions involving the C-C cleavage of cyclobutanols have also been developed, offering pathways to more complex, functionalized ring systems. nih.gov
Table 4: Potential Modifications of the Cyclobutane Ring
| Position of Substitution | Substituent | Rationale | Synthetic Approach |
|---|---|---|---|
| C1 | Methyl (α to -OH) | Increase steric bulk, block metabolism. ru.nl | Start from 1-methyl-2-hydroxycyclobutanone. |
| C3 | Fluorine, Hydroxyl | Modulate polarity, H-bonding capacity. | Use of 3-substituted cyclobutanone (B123998) precursors. |
| C4 | Gem-dimethyl | Fill hydrophobic pockets, Thorpe-Ingold effect. nih.gov | Multi-step synthesis of a substituted cyclobutanone. |
| - | Spirocyclic fusion | Increase rigidity and 3D character. nih.gov | Utilize spirocyclic cyclobutanone building blocks. |
Introduction of Additional Stereocenters
The inherent stereochemistry of this compound, with its two stereocenters on the cyclobutane ring, provides a foundation for creating more complex stereochemical architectures. The introduction of additional stereocenters can be achieved through various synthetic strategies targeting either the cyclobutane core or the pyrimidine moiety. These modifications are crucial for exploring the three-dimensional space and can lead to compounds with enhanced properties.
One common approach is the functionalization of the cyclobutane ring itself. For instance, stereoselective synthesis methods can be employed to introduce substituents at the C3 or C4 positions of the cyclobutane ring. Methodologies for creating polysubstituted bicyclo[1.1.0]butanes, which can serve as precursors to highly substituted cyclobutanes, demonstrate the feasibility of accessing complex, stereodefined scaffolds. nih.gov Such strategies could involve diastereoselective carbometalation of cyclopropene (B1174273) derivatives followed by cyclization to build the bicyclobutane core, which can then be elaborated into a polysubstituted cyclobutane. nih.gov
Another strategy involves the use of chiral starting materials that already contain additional stereocenters. For example, the synthesis of 2-aminocyclobutanols can be achieved via the photocyclization of α-amido alkylaryl ketones derived from α-amino acids. nih.govacs.org This method, known as the Norrish/Yang reaction, can yield N-acylated 2-aminocyclobutanols with a high degree of diastereoselectivity, incorporating the stereochemistry of the parent amino acid into the final product. nih.govacs.org
The pyrimidine ring also offers opportunities for introducing chirality. Functional groups on the pyrimidine can be modified to incorporate chiral side chains. For example, coupling reactions could be used to attach chiral amines or alcohols to the pyrimidine ring, thereby introducing new stereocenters into the molecule.
The table below summarizes potential strategies for introducing additional stereocenters.
| Strategy | Target Moiety | Description | Potential Outcome |
| Stereoselective Alkylation | Cyclobutane Ring | Introduction of alkyl, aryl, or functionalized groups at C3 or C4 positions using stereocontrolled methods. | Polysubstituted cyclobutane analogues with defined stereochemistry. |
| Norrish/Yang Cyclization | Cyclobutane Ring | Photocyclization of precursors derived from chiral α-amino acids to form the cyclobutanol ring. nih.govacs.org | Diastereomerically enriched 2-aminocyclobutanols with a third stereocenter. |
| Asymmetric Allylation | Cyclobutane Ring | Enantioselective addition of allyl groups to a ketone precursor of the cyclobutanol. | Introduction of a chiral allyl group, creating an additional stereocenter. |
| Chiral Derivatization | Pyrimidine Ring | Attachment of enantiomerically pure side chains to the pyrimidine moiety via coupling reactions. | Analogues with stereocenters located off the core scaffold. |
Isomeric Cyclobutane Scaffolds
The synthesis of 1,3-disubstituted cyclobutane derivatives has been a focus of fragment-based drug discovery (FBDD), which values the three-dimensional diversity offered by such scaffolds. nih.gov Synthetic strategies often proceed through key intermediates like 3-azido-cyclobutanone, which allows for the installation of various functional groups at the 1 and 3 positions. nih.gov This approach provides access to both cis and trans diastereomers, further expanding the diversity of the resulting compound library.
For example, a synthetic route to a 1,3-isomer of the target compound could involve the reaction of 3-aminocyclobutan-1-ol with a 2-halopyrimidine. The stereochemistry of the 3-aminocyclobutan-1-ol precursor would determine the final cis or trans configuration of the product. The development of synthetic routes to such precursors, like cis- and trans-cyclobutane β-amino acids, is crucial for accessing these isomeric scaffolds. mdpi.com
Below is a comparison of the 1,2- and 1,3-isomeric scaffolds.
| Isomer | Substitution Pattern | Key Structural Feature | Synthetic Precursor Example |
| Parent Compound | 1,2-disubstituted | Vicinal amino and hydroxyl groups. | 2-Aminocyclobutanone |
| Isomeric Analogue | 1,3-disubstituted | Amino and hydroxyl groups on opposite sides of the ring. | 3-Aminocyclobutan-1-ol |
The exploration of these isomeric scaffolds is essential for a comprehensive understanding of the structure-property landscape of pyrimidinyl-aminocyclobutanols.
Stereochemical Analogues and Enantiomeric Forms of this compound
The presence of two adjacent stereocenters (at C1 and C2) in the cyclobutane ring of this compound means the compound can exist as four possible stereoisomers: two pairs of enantiomers (cis and trans diastereomers). The synthesis and isolation of these individual stereoisomers are critical for detailed chemical and biological studies, as different stereoisomers can exhibit distinct properties.
Synthesis and Separation of Diastereomers
The relative orientation of the amino and hydroxyl groups on the cyclobutane ring defines the cis and trans diastereomers. Diastereoselective synthesis aims to produce a single diastereomer preferentially.
One approach to achieve diastereoselectivity is through palladium-catalyzed allylic C-H amination of chiral homoallylic N-tosyl carbamates, which can produce vinyl anti-oxazolidinone products that are precursors to syn-1,2-amino alcohols. nih.gov Another powerful method is the diastereoconvergent synthesis of anti-1,2-amino alcohols from a mixture of starting material diastereomers. rsc.orgnsf.gov This can be achieved through a selenium-catalyzed intermolecular C-H amination, where the process selectively forms a single diastereomer of the product. rsc.orgnsf.gov
When a synthesis produces a mixture of diastereomers, their separation is necessary. This is typically accomplished using chromatographic techniques. Due to their different physical properties (e.g., polarity, boiling point), diastereomers can often be separated by standard methods like silica (B1680970) gel column chromatography or fractional crystallization. google.comgoogle.com In more challenging cases, high-performance liquid chromatography (HPLC) may be employed. nih.govnih.gov
Table of Diastereomer Separation Techniques:
| Technique | Principle | Applicability |
|---|---|---|
| Column Chromatography | Differential adsorption to a stationary phase based on polarity. | Widely used for separating cis and trans isomers with sufficient polarity differences. |
| Fractional Crystallization | Differences in solubility in a particular solvent system. | Effective when one diastereomer is significantly less soluble than the other. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and mobile phase. nih.gov | Used for separating isomers with very similar physical properties. |
Enantiomer-Specific Synthesis and Chiral Resolution
Obtaining enantiomerically pure forms of this compound is essential. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach, also known as asymmetric synthesis, aims to create a specific enantiomer directly.
Substrate-Controlled Synthesis: Utilizes a chiral starting material to direct the stereochemical outcome of the reaction. For example, starting with an enantiopure amino acid can lead to a chiral 2-aminocyclobutanol. nih.gov
Catalyst-Controlled Synthesis: Employs a chiral catalyst to influence the formation of one enantiomer over the other. Copper-catalyzed reductive coupling has been used for the enantioselective aminoallylation of ketones, providing access to chiral 1,2-amino alcohols. nih.gov Similarly, biocatalytic methods using engineered amine dehydrogenases can convert α-hydroxy ketones into (S)-configured vicinal amino alcohols with high enantiomeric excess. acs.orgmanchester.ac.uk
Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers.
Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral acid to form diastereomeric salts. These salts can then be separated by crystallization, followed by regeneration of the enantiomerically pure amino alcohol.
Enzymatic Kinetic Resolution: A lipase (B570770) or other enzyme is used to selectively acylate one enantiomer of the racemic alcohol, allowing the acylated product and the unreacted alcohol (now enantiomerically enriched) to be separated. nih.gov
Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). nih.govcsic.es The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.govcsic.es
Table of Enantiomer Isolation Methods:
| Method | Type | Description | Key Advantage |
|---|---|---|---|
| Asymmetric Catalysis | Enantioselective Synthesis | A chiral catalyst directs the formation of a specific enantiomer. nih.gov | Can be highly efficient and atom-economical. |
| Biocatalysis | Enantioselective Synthesis | Engineered enzymes provide high stereoselectivity under mild conditions. acs.orgmanchester.ac.uk | Environmentally friendly and highly specific. |
| Kinetic Resolution | Chiral Resolution | An enzyme selectively reacts with one enantiomer, allowing for separation. nih.gov | Effective for a wide range of amino alcohols. |
| Chiral HPLC | Chiral Resolution | Chromatographic separation on a chiral stationary phase. nih.govcsic.es | Analytical and preparative scale separation with high purity. |
Chemically Modified Forms for Targeted Delivery (Purely chemical formulation, no biological activity)
To improve the delivery of therapeutic agents to specific sites, chemical modifications can be employed to create prodrugs or carrier-linked conjugates. These modifications are designed to alter the physicochemical properties of the parent molecule, such as solubility and membrane permeability, without discussing any resultant biological activity. For a molecule like this compound, both the amino and hydroxyl groups serve as handles for such chemical derivatization.
One widely used strategy is the conjugation of amino acids or peptides. nih.gov Amino acid transporters are present on various cell membranes, and by attaching an amino acid to the drug, these transporters can be utilized to facilitate uptake. tandfonline.com For instance, the hydroxyl group of the cyclobutanol can be esterified with an amino acid, or the amino group can form an amide bond with an amino acid's carboxyl group. nih.govtandfonline.com
Another common approach is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. PEGylation can increase the water solubility and hydrodynamic radius of a small molecule. The hydroxyl or amino group can be linked to a PEG polymer, often through a cleavable linker to ensure the eventual release of the parent compound.
Other prodrug strategies for amines and alcohols include the formation of:
Carbamates: Formed by reacting the amino group with a suitable chloroformate or by linking the alcohol to a carbamoyl (B1232498) moiety. researchgate.net
Mannich Bases: These are formed from the reaction of the primary amine with an aldehyde and an active hydrogen-containing compound. nih.gov
Enaminones: Created by reacting the primary amine with a 1,3-dicarbonyl compound, which can increase lipophilicity. nih.gov
Phosphate (B84403) Esters: Attaching a phosphate group to the hydroxyl function can dramatically increase aqueous solubility. researchgate.net
The choice of the promoiety and the linker is critical and depends on the desired physicochemical properties of the final conjugate.
Table of Chemical Modifications for Delivery:
| Modification Type | Functional Group Targeted | Resulting Structure | Potential Physicochemical Change |
|---|---|---|---|
| Amino Acid Conjugation | -OH or -NH₂ | Ester or Amide linkage to an amino acid. | Altered solubility and potential for transporter recognition. |
| PEGylation | -OH or -NH₂ | Covalent attachment of a PEG chain. | Increased water solubility and hydrodynamic size. |
| Carbamate Formation | -NH₂ or -OH | N-Acyloxycarbamate or O-Carbamate. researchgate.net | Can increase lipophilicity and modify stability. |
| Phosphate Ester | -OH | O-Phosphate. researchgate.net | Substantially increased aqueous solubility. |
| Enaminone Formation | -NH₂ | N-Vinylogous amide. nih.gov | Increased lipophilicity. |
High-Throughput Synthesis of Diverse Derivative Libraries of this compound
The generation of large, diverse libraries of compounds based on a core scaffold is a cornerstone of modern chemical research. For this compound, high-throughput synthesis (HTS) methodologies can be applied to rapidly produce numerous analogues for screening and property optimization. These methods often rely on robust, reliable reactions that can be performed in parallel, often with automated or semi-automated systems.
The synthesis of a pyrimidine library can be achieved through various cyclo-condensation reactions. researchgate.net For instance, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing di- or trisubstituted pyrimidine libraries from alkynones and amidines or guanidines. researchgate.net This approach is suitable for combinatorial chemistry as it often requires minimal purification. researchgate.net
To build a library around the this compound scaffold, a divergent synthetic approach would be most effective. This typically involves preparing a key intermediate in bulk, which is then elaborated in parallel reactions.
Possible High-Throughput Synthesis Strategy:
Scaffold Synthesis: Large-scale synthesis of a suitable precursor, such as 2-aminocyclobutan-1-ol (B1315458) or a protected version thereof.
Parallel Pyrimidine Coupling: Reaction of the aminocyclobutanol intermediate with a diverse library of substituted 2-chloropyrimidines or 2-methylsulfonylpyrimidines in a multi-well plate format. This would generate a library of compounds with varied substitution on the pyrimidine ring.
Derivatization of the Hydroxyl Group: The resulting library of alcohols could be further diversified through parallel acylation, etherification, or other reactions targeting the hydroxyl group.
Modern synthetic methodologies that are amenable to library synthesis include:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): These are highly reliable for creating C-C and C-N bonds and can be used to functionalize the pyrimidine ring. researchgate.net
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to create complex products, which is highly efficient for library generation.
Solid-Phase Organic Synthesis (SPOS): The cyclobutane scaffold could be attached to a solid support, allowing for sequential reactions and simplified purification by simple filtration and washing.
The table below outlines a potential workflow for generating a derivative library.
| Step | Reaction Type | Reactant A | Reactant B (Library) | Outcome |
| 1. Core Assembly | Nucleophilic Aromatic Substitution | 2-Aminocyclobutan-1-ol | Diverse 2-halopyrimidines | Library with varied pyrimidine substituents. |
| 2. O-Functionalization | Parallel Acylation | Product from Step 1 | Library of acyl chlorides or carboxylic acids | Ester library with diversity at the C1 position. |
| 3. N-Functionalization (if applicable) | Parallel Alkylation/Acylation | A protected amine precursor | Library of alkyl halides or acyl chlorides | Library with diversity at the amino linkage. |
By employing these high-throughput strategies, researchers can efficiently explore the chemical space around the this compound core structure. nih.gov
Potential Applications of 2 Pyrimidin 2 Yl Amino Cyclobutan 1 Ol As a Chemical Scaffold and Ligand
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol as a Building Block in Complex Molecular Synthesis
The unique combination of a heterocyclic aromatic system and a strained carbocyclic alcohol in this compound makes it a promising starting material for the synthesis of more elaborate molecular architectures.
Role in Heterocyclic Chemistry
The pyrimidine (B1678525) nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active compounds, including nucleic acids. The 2-amino group on the pyrimidine ring can act as a nucleophile or be modified to introduce a wide array of substituents, making it a versatile handle for synthetic transformations. For instance, 2-aminopyrimidine (B69317) derivatives are key intermediates in the synthesis of a variety of bioactive molecules and can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.
The presence of the pyrimidin-2-yl)amino moiety in this compound allows for its participation in various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These methods could be employed to further functionalize the pyrimidine ring of the title compound, leading to a diverse library of derivatives with potential applications in medicinal chemistry.
Application in Natural Product Scaffold Construction
Cyclobutane-containing natural products, though less common than their five- and six-membered ring counterparts, exhibit a fascinating range of biological activities and complex molecular architectures. The strained four-membered ring of cyclobutane (B1203170) imparts unique conformational constraints and three-dimensional structures to molecules, which can be advantageous for binding to biological targets.
The cyclobutanol (B46151) portion of this compound can serve as a chiral building block for the synthesis of complex natural product scaffolds. The hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions. The cyclobutane ring itself can be a precursor to larger ring systems through ring-expansion reactions or can be incorporated as a rigid spacer in larger molecules. The synthesis of complex natural products bearing cyclobutane subunits often relies on photochemical [2+2] cycloaddition reactions to construct the four-membered ring.
Ligand Design and Coordination Chemistry Involving this compound
The nitrogen atoms of the pyrimidine ring and the amino group, along with the hydroxyl group of the cyclobutanol moiety, make this compound an excellent candidate for ligand design in coordination chemistry.
Metal Chelation Studies and Complex Formation
The pyrimidine ring, with its two nitrogen atoms, can act as a monodentate or bidentate ligand, coordinating to a variety of metal centers. The amino group provides an additional coordination site, allowing the molecule to act as a chelating ligand. The hydroxyl group on the cyclobutanol ring can also participate in coordination, further enhancing the stability of the resulting metal complexes.
Complexes of palladium(II) and platinum(II) with 2-aminopyrimidine derivatives have been synthesized and characterized. These complexes often exhibit square planar geometries. Similarly, nickel(II) complexes with aminopyridine ligands have been shown to adopt various coordination modes, including four-coordinate mononuclear, five-coordinate mononuclear, and six-coordinate polymeric structures. rsc.org The specific coordination geometry is influenced by the steric and electronic properties of the ligand and the metal ion.
Table 1: Examples of Metal Complexes with Pyrimidine-based Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Pd(II) | 2-Aminopyrimidine derivative | Square Planar | nih.gov |
| Pt(II) | 2-Aminopyrimidine derivative | Square Planar | nih.gov |
| Ni(II) | Aminopyridine | Square Pyramidal, Octahedral | rsc.org |
| Cu(II) | Pyrimidine-based Schiff base | Tetrahedral/Square Planar, Octahedral | ictp.it |
| Rh(I) | Pyrimidine-based ligand | Not specified | nih.gov |
This table is generated based on data from related compounds and serves as a predictive model for the potential coordination behavior of this compound.
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from pyrimidine-based ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic properties of the pyrimidine ring can be tuned by introducing different substituents, which in turn influences the catalytic activity of the metal center.
Palladium complexes bearing pyrimidine-functionalized N-heterocyclic carbene ligands have demonstrated good catalytic activity in the Mizoroki-Heck reaction. capes.gov.br Furthermore, palladium(II) complexes with iminophosphine ligands containing a pyrimidine moiety have been used as catalysts for Suzuki cross-coupling reactions, achieving high conversions for a range of aryl halides. researchgate.net
Nickel complexes with aminopyridine ligands, upon activation with methylaluminoxane (B55162) (MAO), have been shown to catalyze ethylene (B1197577) polymerization. rsc.org Rhodium complexes are also known to catalyze a variety of reactions, including C-H amination and hydroaminations. rsc.orgnih.gov It is plausible that rhodium complexes of this compound could exhibit catalytic activity in similar transformations.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound Derivatives
| Metal Catalyst | Reaction Type | Substrates | Potential Outcome |
| Palladium | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Biaryl compounds |
| Palladium | Heck Reaction | Aryl halides, Alkenes | Substituted alkenes |
| Nickel | Ethylene Polymerization | Ethylene | Polyethylene (B3416737) |
| Rhodium | C-H Amination | Alkanes, Amines | Alkylamines |
This table outlines potential catalytic applications based on the known reactivity of similar pyrimidine-based metal complexes.
Materials Science Applications of this compound Derivatives
The unique structural features of this compound also suggest its potential utility in the development of novel materials with interesting properties.
The pyrimidine moiety is a valuable building block for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. Pyrimidine-based ligands have been used to create MOFs with distinct architectures and sensing abilities for metal ions. researchgate.net The ability of the pyrimidine ring to coordinate with metal ions in a predictable manner makes it an attractive component for designing MOFs with tailored properties. For instance, a luminescent MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has been reported. mdpi.com The photophysical properties of such materials can be tuned by modifying the organic linker, suggesting that derivatives of this compound could be incorporated into novel photoactive MOFs. researchgate.net
The cyclobutane ring, on the other hand, can be incorporated into polymers to create stress-responsive materials. The strained C-C bonds of the cyclobutane ring can undergo a [2+2] cycloreversion reaction when subjected to mechanical force. This property has been exploited to develop mechanophores—molecular units that respond to mechanical stress by changing their chemical structure. duke.edu Polymers containing cyclobutane-based mechanophores have been shown to exhibit changes in their mechanical properties upon application of force. researchgate.netnih.gov Derivatives of this compound could potentially be used as monomers in the synthesis of such smart polymers, where the pyrimidine unit could introduce additional functionalities like hydrogen bonding or metal coordination sites, leading to materials with tunable and responsive properties.
Polymer Chemistry and Polymerizable Monomers
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a candidate for use as a monomer in step-growth polymerization. These functional groups can react with appropriate comonomers to form a variety of polymers.
For instance, the hydroxyl group can undergo esterification with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. Similarly, the secondary amino group can react with diacyl chlorides to form polyamides. If both the hydroxyl and amino groups participate in the polymerization, complex polymer architectures such as polyesteramides could be synthesized. The reactivity of these functional groups is a key factor in polymerization processes.
The rigid and puckered nature of the cyclobutane ring, a feature of the molecule's core, would be incorporated into the polymer backbone. ru.nlscispace.com This could impart specific conformational constraints on the polymer chains, potentially influencing the material's bulk properties such as thermal stability, crystallinity, and mechanical strength. The pyrimidine moiety, with its aromatic and polar characteristics, would be a pendant group along the polymer chain, which could enhance intermolecular interactions and potentially lead to materials with interesting liquid crystalline or gas barrier properties.
While direct polymerization of this compound has not been reported, the synthesis of polymers from amino alcohols is a well-established field. nih.gov The principles of polycondensation reactions suggest that this compound could serve as a valuable monomer for creating novel polymers with unique properties stemming from its distinct structural components.
Table 1: Potential Polymerization Reactions Involving this compound
| Comonomer | Functional Group Reacted | Resulting Polymer Type | Potential Properties |
| Diacyl Chloride | Hydroxyl Group | Polyester | Enhanced thermal stability, specific solubility profiles. |
| Diacyl Chloride | Amino Group | Polyamide | High melting point, good mechanical strength. |
| Diisocyanate | Hydroxyl and Amino Groups | Polyurethane/Polyurea | Elastomeric properties, tunable hardness. |
| Epoxide | Amino Group | Epoxy Resin | High adhesive strength, chemical resistance. |
Supramolecular Assembly and Self-Assembling Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The structure of this compound contains several features that could be exploited in the design of self-assembling systems.
The pyrimidine ring is capable of forming hydrogen bonds through its nitrogen atoms, and can also participate in π-π stacking interactions with other aromatic systems. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. These multiple interaction sites could direct the self-assembly of the molecule into higher-order structures such as tapes, sheets, or three-dimensional networks in the solid state or in solution.
The chirality of the cyclobutane ring is a particularly important feature. The use of enantiomerically pure forms of this compound could lead to the formation of chiral supramolecular assemblies. Such structures are of significant interest for applications in chiral recognition, asymmetric catalysis, and materials with chiroptical properties. The defined stereochemistry of the cyclobutane core would impose a specific spatial arrangement of the interacting functional groups, leading to predictable and well-ordered supramolecular architectures. researchgate.net
While the supramolecular behavior of this specific compound is not documented, studies on similar molecules containing pyrimidine and amino alcohol functionalities have demonstrated their ability to form intricate hydrogen-bonded networks. The interplay of hydrogen bonding and π-stacking in these systems often dictates the final supramolecular structure.
Analytical Chemistry Applications of this compound
The structural and functional group characteristics of this compound also suggest its potential use in the field of analytical chemistry, particularly in chromatography and chemical sensing.
Chiral Recognition Agents in Chromatography
Chiral chromatography is a crucial technique for the separation of enantiomers. This is often achieved by using a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers of the analyte. Molecules that can serve as effective chiral selectors typically possess several key features: stereogenic centers, sites for interaction (e.g., hydrogen bonding, π-π stacking, dipole-dipole), and conformational rigidity.
This compound possesses these attributes. Its chiral cyclobutane backbone provides a rigid scaffold with a defined spatial arrangement of its substituents. rsc.orgmdpi.com The pyrimidine ring can act as a π-acceptor, while the amino and hydroxyl groups can participate in hydrogen bonding. These multiple interaction points could allow it to differentiate between the enantiomers of a chiral analyte.
To be used as a CSP, the molecule would typically be immobilized onto a solid support, such as silica (B1680970) gel. The resulting chiral stationary phase could then be packed into a chromatography column. The differential interactions between the CSP and the enantiomers of a racemic mixture would lead to different retention times, allowing for their separation. The development of chiral stationary phases from chiral cyclobutane derivatives is an active area of research. researchgate.net
Chemical Sensor Development (e.g., for specific ions or small molecules)
Chemical sensors are devices that can detect and respond to the presence of a specific chemical species. Often, these sensors rely on a receptor molecule that selectively binds to the target analyte, leading to a measurable signal, such as a change in color or fluorescence.
The pyrimidine moiety in this compound could serve as a binding site for certain metal ions. Pyrimidine-based chemosensors have been developed for the detection of various metal ions, including Fe³⁺ and Cu²⁺. rsc.orgnih.gov The nitrogen atoms of the pyrimidine ring, along with the adjacent amino and hydroxyl groups, could form a coordination site for a target ion.
Binding of an ion to this site could lead to a change in the electronic properties of the molecule, which might be observable through spectroscopic techniques such as UV-Vis or fluorescence spectroscopy. For instance, the binding event could lead to a "turn-off" or "turn-on" of fluorescence, providing a clear signal for the presence of the analyte. The selectivity of the sensor would depend on the specific geometry and electronic nature of the binding pocket formed by the pyrimidine, amino, and hydroxyl groups. The development of pyrimidine-based Schiff base chemosensors for ions like Al³⁺ highlights the potential of this class of compounds in sensor applications. jetir.org
Table 2: Summary of Potential Analytical Applications
| Application | Key Molecular Feature(s) | Principle of Operation |
| Chiral Recognition | Chiral cyclobutane ring, hydrogen bonding groups (NH, OH), π-interacting pyrimidine ring | Diastereomeric interactions between the chiral selector and the enantiomers of an analyte, leading to differential retention in chromatography. |
| Chemical Sensor | Pyrimidine ring, amino and hydroxyl groups | Coordination of a target analyte (e.g., metal ion) to the functional groups, resulting in a detectable optical or electronic signal. |
Future Perspectives and Emerging Research Directions for 2 Pyrimidin 2 Yl Amino Cyclobutan 1 Ol
Development of Novel and More Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol and its analogs will likely pivot towards greener and more sustainable practices. rasayanjournal.co.innih.govpowertechjournal.combenthamdirect.com Key areas of development are expected to include:
Catalytic Systems : The exploration of novel catalysts, including metal-free organocatalysts and reusable heterogeneous catalysts, will be crucial to improve reaction efficiency and reduce environmental impact. powertechjournal.com
Alternative Energy Sources : Microwave-assisted and ultrasound-assisted synthesis have already shown promise in accelerating the production of pyrimidine derivatives while often leading to higher yields and cleaner reaction profiles. rasayanjournal.co.inpowertechjournal.comijper.org These techniques could be adapted for the synthesis of the target compound.
Solvent-Free and Alternative Solvents : A move away from hazardous organic solvents towards solvent-free reaction conditions or the use of greener solvents like ionic liquids is a significant trend in sustainable chemistry. rasayanjournal.co.in
Multicomponent Reactions (MCRs) : Designing MCRs that can construct the this compound scaffold in a single pot from three or more starting materials would significantly enhance synthetic efficiency by reducing the number of steps and purification processes. rasayanjournal.co.innih.gov
| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis | References |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced side reactions. | rasayanjournal.co.inpowertechjournal.comijper.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. | rasayanjournal.co.inpowertechjournal.com |
| Use of Green Catalysts | Reduced toxicity, potential for recyclability, higher selectivity. | nih.govpowertechjournal.com |
| Solvent-Free Reactions | Minimized waste, simplified workup procedures. | rasayanjournal.co.innih.govpowertechjournal.com |
Advanced Computational Modeling for Deeper Structure-Reactivity Understanding
Computational chemistry is poised to play a more significant role in understanding the intricate details of molecules like this compound. Future research will likely leverage advanced computational models to:
Elucidate Reaction Mechanisms : Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into the transition states and energy profiles of synthetic routes, aiding in the optimization of reaction conditions.
Predict Physicochemical Properties : Computational tools can predict properties such as solubility, stability, and electronic characteristics, which are vital for designing molecules with specific functions.
Structure-Activity Relationship (SAR) Studies : In silico screening and molecular docking studies can help in identifying potential biological targets and predicting the activity of new derivatives, thereby guiding synthetic efforts in drug discovery. gsconlinepress.com
Exploration of Unconventional Reactivity Patterns and Rearrangements
The strained cyclobutane (B1203170) ring in this compound offers a playground for exploring unique chemical transformations. Future research could focus on:
Ring-Opening and Ring-Expansion Reactions : The inherent strain of the cyclobutane ring can be harnessed to drive selective ring-opening reactions, potentially leading to novel linear or larger cyclic structures. Transition metal-catalyzed C-C bond activation is a promising strategy in this regard. nih.gov
Photochemical Reactions : The [2+2] cycloaddition is a well-known photochemical reaction for forming cyclobutanes. The reverse, a retro-[2+2] cycloreversion, could be explored for this compound under specific photochemical conditions, offering a pathway to controlled molecular release or material degradation. duke.eduacs.org
Novel Rearrangements : The proximity of the amino and hydroxyl groups on the cyclobutane ring could facilitate unique intramolecular rearrangements, leading to the formation of complex heterocyclic systems that would be difficult to access through conventional synthetic routes.
Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials.
Polymers with Tailored Properties : Incorporation of the rigid cyclobutane and the hydrogen-bonding capable pyrimidine moieties into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties. duke.eduacs.orgnih.govresearchgate.net For example, polymers containing cyclobutane mechanophores can exhibit stress-responsive behavior, where mechanical force can induce a chemical transformation. duke.eduacs.orgresearchgate.net
Self-Assembling Systems : The hydrogen bonding capabilities of the pyrimidine ring and the amino alcohol functionality could be exploited to design molecules that self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes.
Smart Materials : By functionalizing the pyrimidine ring or the hydroxyl group, it may be possible to create materials that respond to external stimuli such as light, pH, or temperature, with potential applications in sensors, drug delivery, and responsive coatings.
| Potential Material Application | Key Structural Feature of this compound | Potential Functionality | References |
| Stress-Responsive Polymers | Cyclobutane core | Mechanochemical transformation, damage sensing. | duke.eduacs.orgresearchgate.net |
| High-Performance Polymers | Rigid cyclobutane and pyrimidine units | Enhanced thermal stability and mechanical strength. | nih.govresearchgate.net |
| Supramolecular Assemblies | Hydrogen bonding sites (pyrimidine, amino, hydroxyl) | Formation of ordered nanostructures. |
Integration into Automated and Flow Chemistry Platforms
The demand for rapid synthesis and screening of compound libraries necessitates the adoption of modern automation and flow chemistry techniques. The synthesis of this compound and its derivatives is well-suited for these platforms.
Continuous Flow Synthesis : Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and ease of scalability. springerprofessional.deuc.ptsci-hub.semdpi.comdurham.ac.uk Developing a continuous flow process for this compound would enable on-demand production and facilitate the synthesis of a diverse library of analogs.
Automated Synthesis Platforms : Integrating flow reactors with automated purification and analysis systems would allow for high-throughput synthesis and screening of derivatives, accelerating the discovery of new compounds with desired properties.
Open Questions and Uncharted Territories in the Fundamental Chemistry of this compound
Despite the promising future directions, many fundamental questions about the chemistry of this compound remain unanswered. These represent uncharted territories for future exploration:
Stereochemistry and its Influence : A thorough investigation into the stereoselective synthesis of different isomers of this compound and the influence of stereochemistry on its reactivity and biological activity is a critical area for future research. acs.org
Coordination Chemistry : The nitrogen atoms of the pyrimidine ring and the amino group, along with the oxygen of the hydroxyl group, present potential coordination sites for metal ions. The coordination chemistry of this compound is largely unexplored and could lead to the development of novel catalysts or metallodrugs.
Bioisosteric Replacements : The pyrimidine ring is a common pharmacophore. gsconlinepress.commdpi.comnih.govresearchgate.net Exploring the replacement of the pyrimidine with other heterocyclic systems while retaining the aminocyclobutanol scaffold could lead to new classes of bioactive molecules.
Detailed Mechanistic Studies : While general reactivity patterns can be inferred, detailed mechanistic studies of the reactions involving this specific compound are needed to fully understand and exploit its chemical behavior.
Q & A
Q. What are the optimal synthetic routes for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, pyrimidin-2-amine derivatives (e.g., 2-chloropyrimidine) can react with aminocyclobutanol precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification . To improve yields:
- Optimize stoichiometry (1:1.2 molar ratio of cyclobutanol to pyrimidine).
- Use microwave-assisted synthesis for faster reaction kinetics (e.g., 30 minutes at 120°C) .
- Monitor intermediates via LC-MS to identify side products (e.g., N-alkylation byproducts).
Q. How can the stereochemistry and stability of this compound be characterized?
- Methodological Answer :
- Stereochemical analysis : Use chiral HPLC with columns like Chiralpak IG-3 and mobile phases (hexane:isopropanol = 90:10) to resolve enantiomers .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via ¹H NMR or UPLC-PDA to detect hydrolysis or oxidation products .
- Computational modeling : Density Functional Theory (DFT) can predict cyclobutanol ring strain and conformational preferences .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine-cyclobutanol hybrids?
- Methodological Answer :
-
Core modifications : Replace the pyrimidine ring with triazine or quinazoline to assess binding affinity changes (e.g., BRAF kinase inhibition assays) .
-
Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃ at pyrimidine C5) to enhance metabolic stability. Compare IC₅₀ values in cancer cell lines (Table 1) .
-
Bioisosteric replacement : Substitute the cyclobutanol with cyclopentanol or azetidine to evaluate ring size impact on solubility and potency .
Table 1 : Antiproliferative activity of pyrimidine-cyclobutanol derivatives
Compound IC₅₀ (μM, HeLa) IC₅₀ (μM, MCF-7) 6c 8.2 12.5 6e 6.7 9.8 6h 10.1 14.3
Q. How can contradictory data between in vitro and in vivo efficacy be resolved for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous) and plasma protein binding (equilibrium dialysis) to identify absorption issues .
- Metabolite identification : Use hepatic microsomes or LC-HRMS to detect rapid first-pass metabolism (e.g., hydroxylation at cyclobutane C3) .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting .
Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile) to detect impurities ≥0.1% .
- Mass-directed purification : Isolate unknown impurities via preparative LC-MS and characterize by HRMS/NMR .
- ICH guidelines : Validate methods per Q2(R1) for specificity, accuracy, and linearity (range: 50–150% of target concentration) .
Specialized Methodological Challenges
Q. How to address enantiomeric separation challenges in this compound derivatives?
- Methodological Answer :
- Chiral stationary phases : Use amylose-based columns (Chiralpak IA) with polar organic mode (methanol:ethanol = 95:5 + 0.1% diethylamine) .
- Dynamic resolution : Employ kinetic resolution via enzymatic catalysis (e.g., lipase B for acylating the amine group) .
- Crystallization-induced asymmetry : Co-crystallize with chiral acids (e.g., L-tartaric acid) to isolate enantiopure forms .
Data Reproducibility and Validation
Q. What validation protocols ensure reproducibility in biological assays for this compound?
- Methodological Answer :
- Dose-response curves : Use ≥3 independent experiments with Hill slope validation (R² > 0.95) .
- Positive controls : Include reference inhibitors (e.g., vemurafenib for BRAF assays) to confirm assay sensitivity .
- Blinded analysis : Assign compound codes to eliminate observer bias during IC₅₀ calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
